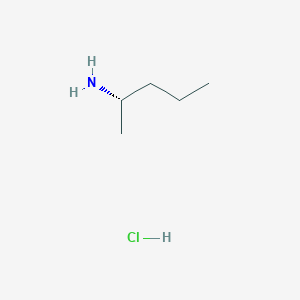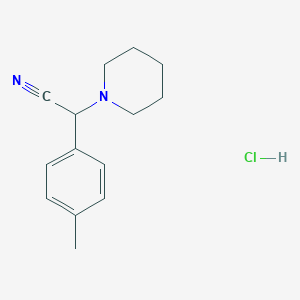
(3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid
概要
説明
(3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C10H14BFO3 and a molecular weight of 212.03 g/mol. This compound is widely used in chemical synthesis due to its unique physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various boronic acid derivatives . The general procedure involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
(3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of complex organic molecules .
科学的研究の応用
(3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: This compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. The reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then forms a new carbon-carbon bond with the electrophilic partner .
類似化合物との比較
Similar Compounds
(3-Fluoro-5-isopropoxyphenyl)boronic acid: Similar in structure but with an isopropoxy group instead of an isopropoxymethyl group.
3-Fluorophenylboronic acid: Lacks the isopropoxymethyl group, making it less sterically hindered.
(3-Fluoro-5-morpholinophenyl)boronic acid: Contains a morpholino group, which imparts different electronic properties.
Uniqueness
(3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules where precise control over reactivity and selectivity is required.
特性
IUPAC Name |
[3-fluoro-5-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-7(2)15-6-8-3-9(11(13)14)5-10(12)4-8/h3-5,7,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLBSAKMVCBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)


![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)

![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate](/img/structure/B1406986.png)

![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1406988.png)
![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)
![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)
![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)


